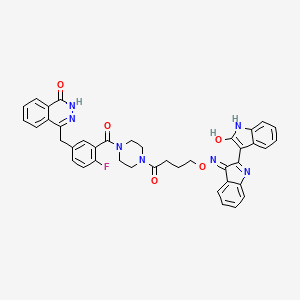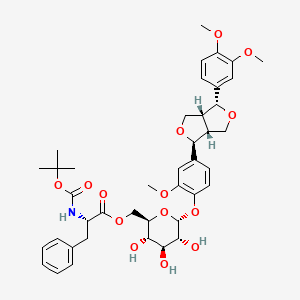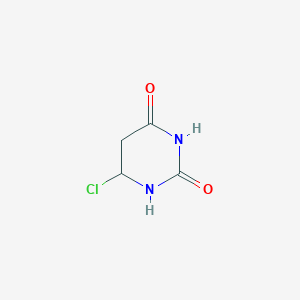
6-Chloro-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorouracil is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a chlorine atom at the 6th position of the uracil ring. The molecular formula of 6-Chlorouracil is C4H3ClN2O2, and it has a molecular weight of 146.53 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Chlorouracil can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with a suitable nucleophile . Additionally, the Grignard reagent obtained from 6-halouracil can react with S-phenyl benzenesulfonothiolate to yield 6-Chlorouracil .
Industrial Production Methods: Industrial production of 6-Chlorouracil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nucleophilic substitution and cyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the uracil ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as N-arylformylamine can be used to introduce different substituents at the 6th position.
Oxidation: Strong oxidizing agents can be employed to oxidize the uracil derivatives.
Major Products Formed: The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups attached to the uracil ring .
Wissenschaftliche Forschungsanwendungen
6-Chlorouracil has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chlorouracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells . The molecular targets include thymidylate synthase, an enzyme critical for DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: Another halogenated uracil derivative used in cancer treatment.
6-Chloro-3-methyluracil: A methylated derivative of 6-Chlorouracil with similar properties.
Comparison: 6-Chlorouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Fluorouracil, 6-Chlorouracil has different reactivity and applications . The presence of the chlorine atom at the 6th position makes it a valuable intermediate in the synthesis of various bioactive compounds .
Eigenschaften
Molekularformel |
C4H5ClN2O2 |
|---|---|
Molekulargewicht |
148.55 g/mol |
IUPAC-Name |
6-chloro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5ClN2O2/c5-2-1-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9) |
InChI-Schlüssel |
XOQWHURKLJAAND-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)NC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)

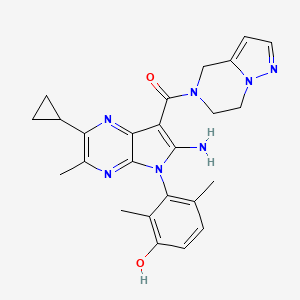

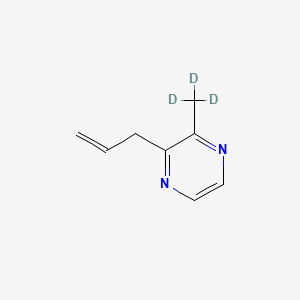
![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)
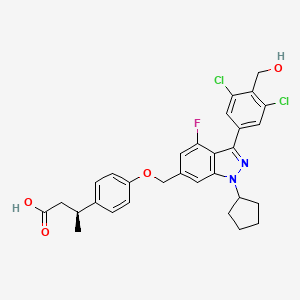

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
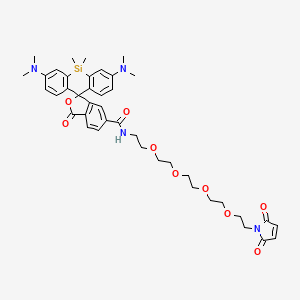

![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
